7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Description
7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound with the molecular formula C₁₄H₉ClN₂OS and a molecular weight of 288.75 g/mol (CAS: 13165-15-6) . It features a quinazolinone core substituted with a chlorine atom at position 7, a phenyl group at position 3, and a thioxo (C=S) group at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
7-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-6-7-11-12(8-9)16-14(19)17(13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCPBBQBISDRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90986622 | |
| Record name | 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6736-96-5 | |
| Record name | 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Anthranilic Acid Derivatives with Aryl Isothiocyanates
The most widely reported method involves the condensation of anthranilic acid derivatives with aryl isothiocyanates. This two-step process begins with the formation of an intermediate thiourea derivative, followed by cyclization under basic conditions. For example, 7-chloroanthranilic acid reacts with phenyl isothiocyanate in ethanol under reflux, catalyzed by potassium carbonate, to yield the target compound .
Reaction Conditions and Optimization
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Solvent: Ethanol or dimethylformamide (DMF) are preferred for their ability to dissolve both aromatic amines and isothiocyanates .
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Base: Potassium carbonate or triethylamine facilitates deprotonation, accelerating cyclization .
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Temperature: Reflux conditions (70–80°C) are typically maintained for 6–8 hours to ensure complete conversion.
Yield and Scalability
Industrial-scale adaptations employ continuous flow reactors to enhance throughput, achieving yields exceeding 85%. Small-scale laboratory syntheses report yields of 70–78% .
Microwave-Assisted One-Pot Synthesis
Recent advancements utilize microwave irradiation to streamline the synthesis. Ji-Feng Liu’s protocol combines anthranilic acid, phenyl isothiocyanate, and a catalytic base under microwave conditions (150°C, 10 minutes), bypassing the need for intermediate isolation .
Key Advantages
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Time Efficiency: Reaction completion in 10 minutes versus 6–8 hours under conventional heating .
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Yield Improvement: Microwave irradiation enhances molecular collisions, elevating yields to 88–92% .
Mechanistic Insights
The microwave method proceeds via rapid formation of the thiourea intermediate, followed by instantaneous cyclization due to localized heating. This minimizes side reactions such as oxidation of the thioxo group .
Cyclization of Benzo[d] oxazin-4-one Intermediates
An alternative route involves the synthesis of 7-chloro-2-methyl-benzo[d] oxazin-4-one, which is subsequently treated with hydrazine hydrate to form the quinazolinone core .
Stepwise Procedure
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Oxazinone Formation: Methyl-2-amino-5-chlorobenzoate reacts with acetic anhydride in ethanol under reflux to form the oxazinone intermediate (95% yield) .
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Hydrazine Cyclization: Hydrazine hydrate induces ring expansion, replacing the oxazinone oxygen with a thioxo group via nucleophilic substitution .
Critical Parameters
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Hydrazine Stoichiometry: A 2:1 molar ratio of hydrazine to oxazinone ensures complete conversion .
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Solvent Polarity: Ethanol’s moderate polarity stabilizes the transition state during cyclization .
Use of Ammonium Dithiocarbamates
A novel approach employs ammonium or triethylammonium N-aryldithiocarbamates as sulfur donors. Anthranilic acid reacts with these reagents in ethanol, forming the quinazolinone skeleton via a single-step mechanism .
Reaction Table
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Ammonium phenyldithiocarbamate | Ethanol | Reflux | 82% | |
| Triethylammonium phenyldithiocarbamate | DMF | 100°C | 89% |
Mechanism
The dithiocarbamate group acts as a bifunctional nucleophile, attacking the carbonyl carbon of anthranilic acid while delivering the sulfur atom for thioxo group formation .
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and purity. Continuous flow systems with in-line purification (e.g., recrystallization) achieve >90% purity and throughputs of 1–2 kg/hour.
Key Innovations
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Catalyst Recycling: Immobilized base catalysts (e.g., silica-supported K2CO3) reduce waste.
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Green Solvents: Cyclopentyl methyl ether (CPME) replaces ethanol, enhancing safety and recyclability.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), RT, 6 h | 7-Chloro-3-phenyl-2-sulfinylquinazolin-4(3H)-one | |
| Sulfone formation | mCPBA (1.2 eq), DCM, 0°C → RT, 12 h | 7-Chloro-3-phenyl-2-sulfonylquinazolin-4(3H)-one |
Key Findings :
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Sulfoxide derivatives exhibit enhanced water solubility compared to the parent compound.
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Sulfone formation is irreversible and proceeds via electrophilic attack on the sulfur atom .
Nucleophilic Substitution
The chloro substituent at position 7 participates in nucleophilic aromatic substitution (NAS) reactions.
Mechanistic Insight :
-
The electron-withdrawing quinazolinone ring activates the chloro group for NAS, favoring soft nucleophiles like thiols .
Alkylation and Acylation
The thiolate form (generated in basic media) reacts with alkyl halides or acylating agents.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| S-Alkylation | CH₃I, K₂CO₃, acetone, reflux, 6 h | 2-(Methylthio)-7-chloro-3-phenylquinazolin-4(3H)-one | |
| S-Acylation | AcCl, pyridine, RT, 4 h | 2-(Acetylthio)-7-chloro-3-phenylquinazolin-4(3H)-one |
Key Findings :
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Alkylation proceeds via SN2 mechanism, with >80% yield in polar aprotic solvents.
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Acylated derivatives show improved stability against hydrolysis .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Triazole formation | Hydrazine, CS₂, EtOH, reflux, 12 h | 7-Chloro-3-phenyl- triazolo[4,3-a]quinazolin-5(1H)-one |
Mechanistic Insight :
Reduction Reactions
The thioxo group is reduced to a thiol or thioether.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thiol formation | LiAlH₄, THF, 0°C, 2 h | 7-Chloro-3-phenyl-2-mercaptoquinazolin-4(3H)-one | |
| Thioether formation | NaBH₄, NiCl₂, MeOH, RT, 4 h | 7-Chloro-3-phenyl-2-(methylthio)quinazolin-4(3H)-one |
Note : Thiol derivatives are prone to oxidation and require inert atmospheres for isolation.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl ring.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, dioxane, 90°C, 12 h | 7-Chloro-3-(biphenyl-4-yl)-2-thioxoquinazolin-4(3H)-one |
Tautomerization and Stability
The compound exists in thione–thiol tautomeric equilibrium, influenced by pH:
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Thione form : Dominant in neutral or acidic conditions (confirmed by IR: νC=O at 1659 cm⁻¹, νN–H at 3217 cm⁻¹) .
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Thiolate form : Prevalent in alkaline media, enabling reactions with electrophiles .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Thioxo (-S-) | High (nucleophilic/electrophilic) | Oxidation, alkylation, acylation |
| Chloro (-Cl) | Moderate | Nucleophilic substitution, cross-coupling |
| Quinazolinone ring | Low | Base-catalyzed hydrolysis (rare) |
Scientific Research Applications
Medicinal Chemistry
7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activities : The compound exhibits significant antimicrobial effects against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, disrupting their function. This mechanism is particularly relevant in the development of drugs targeting diseases such as cancer and infections.
Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique functional groups facilitate various chemical reactions, including:
- Oxidation : Converting thioxo groups to sulfoxides or sulfones.
- Reduction : Transforming thioxo groups into thiols or thioethers.
- Substitution Reactions : The chloro group can be substituted with nucleophiles to create a variety of derivatives.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Effects
Research conducted by Pharmaceutical Biology highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that suggest its potential as a new antimicrobial agent.
Industrial Applications
In addition to its research applications, this compound is utilized in industrial settings for:
- Development of New Materials : Its unique chemical structure allows for the formulation of advanced materials with specific properties.
- Chemical Processes : The compound's reactivity makes it valuable in various chemical synthesis processes within pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The quinazolinone scaffold allows for diverse substitutions, which significantly influence physicochemical and biological properties. Key analogues include:
- Electronic Effects : The thioxo group (C=S) in the target compound enhances electron-withdrawing character compared to oxo (C=O) analogues, affecting reactivity and binding interactions .
- Steric Impact : Bulky substituents like tert-butyl (5g) reduce conformational flexibility, whereas smaller groups like methyl (5-CH₃) improve solubility .
Physicochemical and Spectral Properties
- Melting Points : Halogenation elevates melting points (e.g., 10e: 122–124°C vs. 5g: 159–161°C ), reflecting increased molecular symmetry and intermolecular forces.
- NMR Signatures : The thioxo group in the target compound causes distinct downfield shifts in ¹H NMR (e.g., C2-H at δ 5.01 ppm in 5g ) compared to oxo analogues.
- Crystallography: X-ray studies reveal that substituents like methoxy or amino groups alter hydrogen bonding networks, influencing crystal packing and solubility .
Biological Activity
7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS No. 13165-15-6) is a heterocyclic compound belonging to the quinazolinone class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H9ClN2OS |
| Molecular Weight | 288.75 g/mol |
| Melting Point | 323-324 °C |
| Boiling Point | 438.3 ± 47.0 °C (Predicted) |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) |
| pKa | 10.35 ± 0.20 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes by binding to their active sites. This interaction can disrupt cellular processes, leading to its observed pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this quinazolinone exhibit substantial antimicrobial properties. For instance, studies have demonstrated that derivatives show effectiveness against both gram-positive and gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HEPG2 (liver cancer), and HeLa (cervical cancer). The compound's IC50 values ranged from 3.35 to 6.81 µg/mL, indicating significant potency against tumor cells .
Anti-inflammatory Effects
The compound has shown anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In experimental models, it outperformed indomethacin in reducing inflammation and pain .
Antihypertensive Activity
Quinazoline derivatives have been reported to exhibit antihypertensive effects through the inhibition of α1-adrenergic receptors. This mechanism is similar to that of prazosin, a commonly used antihypertensive medication .
Case Studies
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Antimicrobial Evaluation :
A study assessed the antimicrobial efficacy of several quinazoline derivatives including this compound using the plate hole diffusion method against various pathogens. Results indicated moderate to significant bactericidal activity against tested strains . -
Cytotoxicity Testing :
In a comparative study on the cytotoxic effects of quinazoline derivatives on cancer cell lines, the compound demonstrated selective toxicity against MCF-7 cells with an IC50 value significantly lower than many traditional chemotherapeutics .
Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
